molecular formula C22H21N3O4S B15078149 (5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15078149
M. Wt: 423.5 g/mol
InChI Key: JTPJFIJZXFXOEA-XDHOZWIPSA-N
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Description

(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its complex structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxybenzylidene and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.

    Substitution Reactions: The final compound is obtained by introducing the dimethoxybenzylidene and propoxyphenyl groups through condensation reactions, typically using aldehydes and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O4S/c1-4-11-29-16-8-5-14(6-9-16)20-23-22-25(24-20)21(26)19(30-22)12-15-7-10-17(27-2)13-18(15)28-3/h5-10,12-13H,4,11H2,1-3H3/b19-12+

InChI Key

JTPJFIJZXFXOEA-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

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